Cas no 2229634-11-9 ({1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine)

{1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine is a chiral amine derivative featuring a cyclopentyl core substituted with a chloro- and trifluoromethyl-functionalized phenyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural rigidity and the presence of electron-withdrawing substituents, which may enhance binding affinity in target interactions. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the cyclopentyl scaffold offers conformational restraint. Its amine functionality allows for further derivatization, making it a versatile intermediate in the synthesis of bioactive molecules. The compound is typically handled under controlled conditions due to its potential reactivity. Purity and stereochemical integrity are critical for research applications.
{1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine structure
2229634-11-9 structure
Product name:{1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine
CAS No:2229634-11-9
MF:C13H15ClF3N
Molecular Weight:277.713113069534
CID:6000975
PubChem ID:165850690

{1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine 化学的及び物理的性質

名前と識別子

    • {1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine
    • 2229634-11-9
    • EN300-1939503
    • {1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
    • インチ: 1S/C13H15ClF3N/c14-11-4-3-9(7-10(11)13(15,16)17)12(8-18)5-1-2-6-12/h3-4,7H,1-2,5-6,8,18H2
    • InChIKey: RUPBWWKLWVXCKU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(F)(F)F)C1(CN)CCCC1

計算された属性

  • 精确分子量: 277.0845117g/mol
  • 同位素质量: 277.0845117g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 287
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 26Ų

{1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1939503-10.0g
{1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
2229634-11-9
10g
$3929.0 2023-05-27
Enamine
EN300-1939503-0.25g
{1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
2229634-11-9
0.25g
$840.0 2023-09-17
Enamine
EN300-1939503-10g
{1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
2229634-11-9
10g
$3929.0 2023-09-17
Enamine
EN300-1939503-1g
{1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
2229634-11-9
1g
$914.0 2023-09-17
Enamine
EN300-1939503-2.5g
{1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
2229634-11-9
2.5g
$1791.0 2023-09-17
Enamine
EN300-1939503-0.5g
{1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
2229634-11-9
0.5g
$877.0 2023-09-17
Enamine
EN300-1939503-0.1g
{1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
2229634-11-9
0.1g
$804.0 2023-09-17
Enamine
EN300-1939503-5g
{1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
2229634-11-9
5g
$2650.0 2023-09-17
Enamine
EN300-1939503-0.05g
{1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
2229634-11-9
0.05g
$768.0 2023-09-17
Enamine
EN300-1939503-1.0g
{1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopentyl}methanamine
2229634-11-9
1g
$914.0 2023-05-27

{1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine 関連文献

{1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamineに関する追加情報

Chemical Profile of {1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine (CAS No. 2229634-11-9)

{1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine (CAS No. 2229634-11-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the class of heterocyclic amines, characterized by a cyclopentyl ring fused with an aromatic system, which includes a chloro and trifluoromethyl substituent on the phenyl ring. The presence of these functional groups imparts distinct reactivity and potential biological activity, making it a valuable scaffold for drug discovery and development.

The molecular structure of this compound is highly intriguing, with the cyclopentyl moiety providing a rigid three-dimensional framework that can influence both the electronic properties and spatial orientation of the attached functional groups. The chloro group at the para position relative to the trifluoromethyl group introduces electrophilic characteristics, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These features collectively contribute to its potential as a building block in medicinal chemistry.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic profiles of such compounds. Molecular modeling studies suggest that {1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine exhibits favorable binding affinity to several biological targets, including enzymes and receptors implicated in various therapeutic areas. For instance, preliminary virtual screening experiments have indicated potential interactions with kinases and proteases, which are key targets in oncology and inflammatory diseases.

In the realm of drug discovery, the synthesis of derivatives of this compound has been explored to modulate its biological activity further. Researchers have synthesized analogs with varying substituents on the cyclopentyl ring and phenyl moiety to optimize potency, selectivity, and solubility. Notably, some derivatives have shown promising preclinical results in models of cancer and neurodegenerative disorders. The trifluoromethyl group, in particular, has been identified as a critical feature for enhancing binding interactions with biological targets, a finding that aligns with broader trends in medicinal chemistry where fluorinated compounds are increasingly prevalent.

The role of fluorine atoms in pharmaceuticals is well-documented, with their ability to influence metabolic pathways, improve pharmacokinetic properties, and enhance binding affinity. In {1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine, the trifluoromethyl group is strategically positioned to interact favorably with hydrogen bond networks and hydrophobic pockets in target proteins. This has led to interest in its potential application as an intermediate in the synthesis of more complex drug molecules.

Experimental validation of these computational findings has been ongoing, with several research groups reporting successful synthesis routes for this compound and its derivatives. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the chloro and trifluoromethyl substituents efficiently. Additionally, green chemistry principles have been integrated into synthetic protocols to minimize waste and improve sustainability.

The versatility of this compound as a scaffold has also prompted exploration in other areas beyond traditional small-molecule drug development. For example, its structural motif has been incorporated into peptidomimetics designed to mimic bioactive peptides while avoiding issues related to immunogenicity. Such approaches are particularly relevant in the treatment of diseases where peptide-based therapies have limitations due to rapid degradation or poor bioavailability.

Future directions in research may include investigating the compound's potential as an intermediate for next-generation biologics or conjugates that combine small molecules with biologics for enhanced therapeutic effects. The growing interest in targeted therapy has spurred innovation in drug design, where compounds like {1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine could serve as key components in multicomponent drug systems.

Overall, {1-4-chloro-3-(trifluoromethyl)phenylcyclopentyl}methanamine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with computational insights into its potential biological activity, make it a compelling subject for both academic study and industrial development. As methodologies for drug discovery continue to evolve, compounds like this are likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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